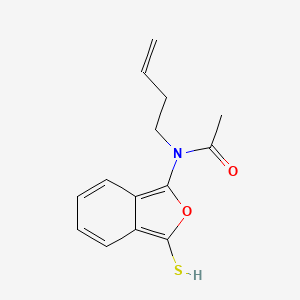

N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide

Description

Properties

CAS No. |

188940-38-7 |

|---|---|

Molecular Formula |

C14H15NO2S |

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-but-3-enyl-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide |

InChI |

InChI=1S/C14H15NO2S/c1-3-4-9-15(10(2)16)13-11-7-5-6-8-12(11)14(18)17-13/h3,5-8,18H,1,4,9H2,2H3 |

InChI Key |

GLUDKKOKFFOFJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCC=C)C1=C2C=CC=CC2=C(O1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using thiolating agents such as thiourea or thiols.

Attachment of the Butenyl Side Chain: The butenyl side chain can be attached through alkylation reactions using butenyl halides or similar reagents.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzofuran ring or the acetamide group can be reduced under appropriate conditions.

Substitution: The butenyl side chain can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzofuran derivatives or amines.

Substitution: Various substituted butenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that benzofuran derivatives, including those similar to N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of benzofuran derivatives that demonstrated potent activity against Mycobacterium tuberculosis and various fungal strains, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL . The presence of specific functional groups on the benzofuran core was crucial for enhancing antimicrobial efficacy.

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer potential. Compounds bearing the benzofuran moiety have shown effectiveness in inhibiting cancer cell proliferation in various models. For instance, certain benzofuran derivatives were reported to induce apoptosis in breast cancer cells, suggesting their utility in cancer therapy .

Case Study: Antimycobacterial Activity

In a notable study, a series of benzofuran-based compounds were evaluated for their antimycobacterial activity. The results indicated that modifications on the benzofuran scaffold significantly influenced the compounds' potency against M. tuberculosis. The most active compounds had specific substitutions that enhanced their interaction with bacterial targets .

Agricultural Applications

Fungicidal Properties

this compound has been explored for its fungicidal properties. Patent literature indicates that this compound can be used in formulations designed to control harmful fungi in crops, contributing to plant protection strategies . Such formulations often combine this compound with other fungicidal agents to enhance efficacy.

| Application Area | Compound Activity | Reference |

|---|---|---|

| Antimicrobial | Active against M. tuberculosis and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Fungicide | Effective against crop pathogens |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Studies indicate that modifications to the sulfanyl group and the acetamide moiety significantly affect the compound's efficacy against various pathogens. For example, substituents on the benzofuran ring can enhance or diminish antimicrobial activity depending on their electronic and steric properties .

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and properties of N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide with related acetamides:

Reactivity and Electronic Effects

- But-3-en-1-yl Group : Common in radical cyclization (e.g., ), enabling 6-exo cyclizations to form lactams or carbocycles . The target compound’s alkene may undergo similar reactions, but the sulfanyl benzofuran could sterically hinder cyclization compared to tert-butyl or aryl groups.

- Sulfanyl Benzofuran vs. Benzofuran’s smaller aromatic system (vs. carbazole) may reduce π-stacking interactions but improve solubility .

- Iodo vs. Sulfanyl Substituents : Iodine in analogs () facilitates radical abstraction or cross-coupling, whereas the sulfanyl group may prioritize thiol-specific reactivity (e.g., redox modulation or enzyme inhibition).

Biological Activity

N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide is a synthetic organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- CAS Number: 188940-38-7

- Molecular Formula: C14H15NO2S

- Molecular Weight: 261.34 g/mol

- IUPAC Name: N-but-3-enyl-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group and the butenyl side chain may enhance its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in inflammation and cancer.

Antimicrobial Properties

Benzofuran derivatives are known for their antibacterial and antifungal activities. Studies have demonstrated that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The potential antimicrobial effects of this compound warrant further investigation to determine its efficacy against specific pathogens.

Anti-inflammatory Effects

Given the structural similarities to other anti-inflammatory agents, this compound may also possess anti-inflammatory properties. Research into related compounds has shown that they can reduce pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.